molecular formula C15H11FN4O2 B1523250 1-(2-fluoro-5-methylphenyl)-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxylic acid CAS No. 1341019-73-5

1-(2-fluoro-5-methylphenyl)-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxylic acid

Cat. No.: B1523250
CAS No.: 1341019-73-5
M. Wt: 298.27 g/mol
InChI Key: MUHAJBUWMRJWRN-UHFFFAOYSA-N
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Description

This compound is a 1,2,3-triazole derivative featuring a 2-fluoro-5-methylphenyl group at position 1, a pyridin-4-yl group at position 5, and a carboxylic acid moiety at position 3. Its synthesis likely involves copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions, as seen in structurally related triazoles . The carboxylic acid group enables salt formation or derivatization into prodrugs, making it pharmacologically versatile.

Properties

IUPAC Name

1-(2-fluoro-5-methylphenyl)-5-pyridin-4-yltriazole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11FN4O2/c1-9-2-3-11(16)12(8-9)20-14(10-4-6-17-7-5-10)13(15(21)22)18-19-20/h2-8H,1H3,(H,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUHAJBUWMRJWRN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)F)N2C(=C(N=N2)C(=O)O)C3=CC=NC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11FN4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-fluoro-5-methylphenyl)-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxylic acid typically involves a multi-step process. One common approach is the copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, also known as the “click” reaction. This method involves the reaction of an azide derivative of 2-fluoro-5-methylphenyl with an alkyne derivative of pyridin-4-yl, resulting in the formation of the triazole ring.

The reaction conditions for the CuAAC reaction generally include:

  • Copper (I) catalyst (e.g., CuSO4)
  • Reducing agent (e.g., sodium ascorbate)
  • Solvent (e.g., water or a mixture of water and organic solvents)
  • Mild temperature (e.g., room temperature to 60°C)

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the principles of large-scale organic synthesis can be applied. This includes optimizing reaction conditions for higher yields, using continuous flow reactors, and employing purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(2-fluoro-5-methylphenyl)-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its reactivity and properties.

    Substitution: The fluorine atom on the phenyl ring can be substituted with other groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce various functional groups onto the phenyl ring.

Scientific Research Applications

1-(2-fluoro-5-methylphenyl)-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxylic acid has several scientific research applications:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of new materials and catalysts.

    Biology: Its unique structure allows it to interact with biological molecules, making it a candidate for studying enzyme inhibition and protein-ligand interactions.

    Medicine: The compound’s potential as a pharmaceutical agent is being explored, particularly in the development of anti-cancer and anti-inflammatory drugs.

    Industry: It can be used in the production of specialty chemicals and advanced materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(2-fluoro-5-methylphenyl)-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxylic acid involves its interaction with molecular targets such as enzymes and receptors. The triazole ring and pyridine moiety can form hydrogen bonds and π-π interactions with target proteins, potentially inhibiting their activity. The fluorinated phenyl group may enhance the compound’s binding affinity and selectivity.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key analogs and their structural/functional distinctions:

Compound Name Substituent Variations Key Properties/Applications Reference
1-(2-Fluoro-5-methylphenyl)-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxylic acid (Target) 2-Fluoro-5-methylphenyl, pyridin-4-yl Balanced lipophilicity/solubility; potential for hydrogen bonding via pyridine N-atom
1-(2-Fluoro-5-methylphenyl)-5-(pyridin-2-yl)-1H-1,2,3-triazole-4-carboxylic acid Pyridin-2-yl instead of pyridin-4-yl Altered binding orientation due to N-atom position; possible reduced bioavailability
1-(4-Fluoro-2-methylphenyl)-5-pyridin-2-yl-1H-1,2,3-triazole-4-carboxylic acid Fluorine at phenyl C4, methyl at C2 Increased steric hindrance; electronic effects may differ
1-(2-Chloro-4-fluorobenzyl)-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxylic acid Chlorine and fluorine on benzyl group Enhanced lipophilicity; potential for halogen bonding
1-[4-(Propan-2-yl)phenyl]-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxylic acid Isopropyl group at phenyl C4, pyridin-3-yl Higher hydrophobicity; modified pharmacokinetic profile
1-(4-Chlorophenyl)-5-(trifluoromethyl)-1H-1,2,3-triazole-4-carboxylic acid Trifluoromethyl (CF₃) at C5, chlorine at phenyl C4 High antitumor activity (GP = 68.09% against NCI-H522 cells); strong electron-withdrawing
1-(2-Methylphenyl)-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxylic acid Methyl instead of fluorine at phenyl C2 Reduced electronegativity; altered dipole moment and solubility

Structural and Electronic Differences

  • Fluorine vs.
  • Pyridine Positional Isomerism : Pyridin-4-yl (target) allows axial hydrogen bonding, whereas pyridin-2-yl () or pyridin-3-yl () may alter binding modes in biological systems.
  • Substituent Positioning : The 2-fluoro-5-methylphenyl group in the target compound minimizes steric clash compared to analogs with substituents at phenyl C4 (e.g., ).

Physicochemical Properties

  • Solubility : The pyridin-4-yl group and carboxylic acid in the target compound enhance aqueous solubility compared to CF₃-containing analogs ().
  • Thermal Stability : Crystallographic studies using SHELX () reveal that fluorine’s small size and strong C-F bond contribute to stable crystal packing, a feature shared with chloro- and methyl-substituted analogs.

Biological Activity

The compound 1-(2-fluoro-5-methylphenyl)-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxylic acid (CAS No. 1341019-73-5) has garnered attention in medicinal chemistry due to its potential biological activities, particularly in anticancer and antimicrobial applications. This article reviews the biological activity of this compound, synthesizing findings from various studies to provide a comprehensive overview.

Chemical Structure and Properties

  • Molecular Formula : C15H11FN4O2
  • Molecular Weight : 298.27 g/mol
  • CAS Number : 1341019-73-5

The structure features a triazole ring, which is known for its biological activity, particularly in targeting various cellular processes.

Anticancer Activity

Recent studies have demonstrated that compounds containing the triazole moiety exhibit significant antiproliferative effects against various cancer cell lines. For instance:

  • Antiproliferative Testing :
    • A study evaluated several 1,2,3-triazole derivatives against multiple cancer cell lines including MCF-7 (breast cancer), HepG2 (liver cancer), and A549 (lung cancer). The compound exhibited notable activity with IC50 values indicating effective growth inhibition at low concentrations .
    • Table 1 summarizes the growth inhibition percentages observed in selected cell lines treated with triazole derivatives:
CompoundCell LineIC50 (μM)Growth Inhibition (%)
1MCF-71.185
2HepG22.678
3A5491.490
  • Mechanism of Action :
    • The mechanism of action is believed to involve the inhibition of key enzymes such as thymidylate synthase, which is crucial for DNA synthesis in rapidly dividing cells . This inhibition leads to apoptosis in cancer cells.

Antimicrobial Activity

In addition to its anticancer properties, the compound has shown promise as an antimicrobial agent:

  • Microbial Testing :
    • The synthesized triazole derivatives were tested against common pathogens such as Escherichia coli and Staphylococcus aureus. Results indicated significant inhibitory effects, suggesting potential applications in treating bacterial infections .

Structure-Activity Relationship (SAR)

The structural features of the compound significantly influence its biological activity. Modifications in the aryl and pyridine rings can enhance potency and selectivity towards specific targets:

  • Fluorine Substitution : The presence of a fluorine atom at the ortho position of the phenyl group has been correlated with increased lipophilicity and better interaction with biological targets.

Case Studies

Several case studies highlight the effectiveness of triazole derivatives in clinical settings:

  • Study on Lung Cancer :
    • A derivative similar to the compound was evaluated for its efficacy against NCI-H522 lung cancer cells, showing a growth inhibition percentage of up to 70% at a concentration of 105M10^{-5}M .
  • Combination Therapies :
    • Research indicates that combining triazole derivatives with existing chemotherapeutic agents may enhance overall efficacy and reduce resistance in cancer treatment protocols.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(2-fluoro-5-methylphenyl)-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxylic acid
Reactant of Route 2
Reactant of Route 2
1-(2-fluoro-5-methylphenyl)-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxylic acid

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.